![molecular formula C12H16N2O4 B2488474 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid CAS No. 887580-70-3](/img/structure/B2488474.png)
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
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Overview
Description
This compound, also known as {2-[(tert-butoxycarbonyl)amino]-4-pyridinyl}acetic acid, is a chemical compound with the molecular weight of 252.27 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the separation of the compound from Boc-diamide by means of simple liquid–liquid extraction using organic solvent and alkaline water .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)10-9(13)7(4-5-14-10)6-8(15)16/h4-5H,6,13H2,1-3H3,(H,15,16) . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 252.27 . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Characterization
This compound was first prepared using a variation of the Leuchs method . The reaction was optimized to obtain the highest yield by varying the reaction conditions, including the solvent, Lewis acid, and temperature . The compounds were characterized using melting point, nuclear magnetic resonance (NMR), ultraviolet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .
Stereospecific Peptides
The compound is used in the synthesis of stereospecific peptides . Stereospecific peptides have a wide range of applications in biological and medicinal research, including the study of protein structure and function, and the development of new therapeutic agents.
Synthetic Silk Substrates
Another application of this compound is in the creation of synthetic silk substrates . Synthetic silk has numerous applications in the textile industry, and can also be used in medical applications such as sutures and tissue engineering scaffolds.
N-Tert-Butoxy Carbonanhydride (NCA)
The compound is also used in the synthesis of N-Tert-Butoxy Carbonanhydride (NCA) . NCAs are used in the preparation of polypeptides and proteins, which have applications in various fields including drug delivery and tissue engineering.
Preparation of Tissue Scaffolding
The compound is used in the preparation of tissue scaffolding . Tissue scaffolds are used in regenerative medicine and tissue engineering to support the growth of new cells and tissues.
Drug Delivery
The compound is used in drug delivery systems . It can be used to create polymers such as poly-glycolides and their co-polypeptides, which are used as substitutes for proteins in drug delivery systems .
Synthetic Wool
The compound is used in the creation of synthetic wool . Synthetic wool has numerous applications in the textile industry.
Amino Acid Protection
The compound is used for amino acid protection, which is crucial in the synthesis of phosphatidylserine and ornithine . These compounds have important roles in cellular function and metabolism.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBYDMLBQOZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid | |
CAS RN |
887580-70-3 |
Source
|
Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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